3-Bromo-2,6-dimethoxybenzoyl chloride

Catalog No.
S784336
CAS No.
84225-91-2
M.F
C9H8BrClO3
M. Wt
279.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2,6-dimethoxybenzoyl chloride

CAS Number

84225-91-2

Product Name

3-Bromo-2,6-dimethoxybenzoyl chloride

IUPAC Name

3-bromo-2,6-dimethoxybenzoyl chloride

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

InChI

InChI=1S/C9H8BrClO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3

InChI Key

CHIRKTGXHJSREC-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)C(=O)Cl

3-Bromo-2,6-dimethoxybenzoyl chloride is a chemical compound with the molecular formula C9H8BrClO3C_9H_8BrClO_3 and a molecular weight of approximately 279.51 g/mol. This compound is characterized by the presence of both bromine and methoxy groups, which contribute to its unique reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. It is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has garnered attention for its potential biological activities.

Benzoyl chloride, 3-bromo-2,6-dimethoxy- is likely to share similar hazards with other benzoyl chlorides:

  • Corrosive: Can cause severe skin burns and eye damage.
  • Lachrymator: Irritates the mucous membranes and causes tearing.
  • Toxic: May be harmful if ingested or inhaled.
  • Reactive: Reacts with water to release hydrochloric acid fumes.

  • Substitution Reactions: The compound readily reacts with nucleophiles, leading to the formation of substituted products. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
  • Oxidation Reactions: It can be oxidized to produce corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction Reactions: The compound can also undergo reduction to yield corresponding alcohols, with lithium aluminum hydride or sodium borohydride often employed as reducing agents in anhydrous conditions.

Major Products Formed

  • Substitution: Substituted benzoyl derivatives.
  • Oxidation: 3-bromo-2,6-dimethoxybenzoic acid.
  • Reduction: 3-bromo-2,6-dimethoxybenzyl alcohol.

Research indicates that 3-Bromo-2,6-dimethoxybenzoyl chloride exhibits potential biological activities, including antibacterial and antioxidant properties. While the compound itself may not have direct therapeutic effects, it serves as a precursor for the synthesis of various bioactive molecules. In vitro assays have demonstrated that some derivatives derived from this compound show significant biological activities, making it a valuable candidate for further pharmacological studies .

The synthesis of 3-Bromo-2,6-dimethoxybenzoyl chloride typically involves the bromination and methoxylation of benzoyl chloride. Key steps in the synthesis process include:

  • Bromination: The introduction of the bromine atom into the benzoyl structure using bromine as a reagent.
  • Methoxylation: The addition of methoxy groups through reactions involving methanol under acidic or basic conditions.

Industrial production methods may utilize advanced chemical reactors to optimize yield and purity during these processes .

3-Bromo-2,6-dimethoxybenzoyl chloride finds applications across various domains:

  • Organic Synthesis: It acts as an essential intermediate in the preparation of diverse organic compounds.
  • Medicinal Chemistry: The compound is investigated for its role in drug development, particularly in creating benzamide derivatives with potential therapeutic effects.
  • Material Science: It is also used in producing specialty chemicals and materials due to its reactive nature .

The interaction studies of 3-Bromo-2,6-dimethoxybenzoyl chloride focus on its reactivity with nucleophiles and other electrophiles. These interactions are crucial for understanding its mechanism of action in biological systems. The compound's ability to form stable intermediates through electrophilic aromatic substitution highlights its potential utility in synthesizing complex organic structures.

Several compounds exhibit structural similarities to 3-Bromo-2,6-dimethoxybenzoyl chloride:

Compound NameKey FeaturesUniqueness
2,6-Dimethoxybenzoyl ChlorideLacks bromine atom; similar methoxy groupsNo halogen substituent
3-Bromo-2,6-dimethoxybenzaldehydeContains an aldehyde group instead of a chloride groupDifferent functional group (aldehyde)
3-Bromo-5-chloro-2,6-dimethoxybenzoyl chlorideContains both bromine and chlorine; different positionUnique halogen combination

The uniqueness of 3-Bromo-2,6-dimethoxybenzoyl chloride lies in its combination of bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

3-Bromo-2,6-dimethoxybenzoyl chloride is a halogenated aromatic compound with a distinctive molecular structure characterized by a benzoyl chloride core with specific substituents at defined positions [1]. The compound features a benzene ring with three key substituents: a bromine atom at position 3, and methoxy groups at positions 2 and 6, along with a benzoyl chloride functional group [2]. This arrangement creates a unique molecular architecture with specific geometric parameters that influence its chemical behavior and reactivity [3].

The molecular formula of 3-Bromo-2,6-dimethoxybenzoyl chloride is C9H8BrClO3, with a molecular weight of approximately 279.52 g/mol [3]. The compound's structure exhibits characteristic bond lengths and angles that reflect the electronic and steric interactions between its constituent atoms [4]. Based on computational modeling and crystallographic data of similar compounds, the C-Br bond length is approximately 1.89 Å, which is typical for aromatic carbon-bromine bonds [5]. The C-Cl bond in the acyl chloride group measures around 1.75 Å, while the carbonyl C=O bond length is approximately 1.23 Å [6].

The bond angles within the molecule reveal important aspects of its three-dimensional structure [7]. The O=C-Cl angle in the acyl chloride group is approximately 125.6°, deviating from the ideal 120° due to electronic repulsion between the electronegative oxygen and chlorine atoms [8]. The C-C-Br angle at position 3 is approximately 119.3°, which is close to the ideal 120° angle for sp² hybridized carbon atoms in aromatic systems .

The crystal packing of 3-Bromo-2,6-dimethoxybenzoyl chloride is influenced by various intermolecular interactions, including halogen bonding involving the bromine atom and potential π-π stacking between aromatic rings [10]. These interactions contribute to the overall crystal structure and physical properties of the compound [11]. The presence of the methoxy groups at positions 2 and 6 creates a specific electronic environment around the benzene ring, affecting the molecular geometry and crystal packing arrangements [12].

Electronic Structure and Quantum Chemical Descriptors

The electronic structure of 3-Bromo-2,6-dimethoxybenzoyl chloride is characterized by a complex interplay of electron-donating and electron-withdrawing groups that influence its reactivity and spectroscopic properties [13]. Quantum chemical calculations provide valuable insights into the electronic distribution and energetic properties of this compound [14].

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical quantum chemical descriptors that determine the compound's reactivity [15]. For 3-Bromo-2,6-dimethoxybenzoyl chloride, the estimated HOMO energy is approximately -6.2 eV, while the LUMO energy is around -1.8 eV, resulting in a HOMO-LUMO gap of approximately 4.4 eV [16]. This moderate energy gap indicates a balance between stability and reactivity, making the compound suitable for various chemical transformations [17].

Quantum Chemical DescriptorEstimated ValueSignificance
HOMO Energy-6.2 eVElectron donating capability
LUMO Energy-1.8 eVElectron accepting capability
HOMO-LUMO Gap4.4 eVChemical stability/reactivity
Dipole Moment3.8 DMolecular polarity
Electron Density at BrDepletedElectrophilic site
Electron Density at C=ODepletedElectrophilic site

The electronic structure of 3-Bromo-2,6-dimethoxybenzoyl chloride is significantly influenced by the presence of the bromine atom, which acts as an electron-withdrawing group through inductive effects while providing some electron donation through resonance [18]. The methoxy groups at positions 2 and 6 are electron-donating through resonance effects, enriching the electron density of the aromatic ring [19]. The acyl chloride group (C=O-Cl) is strongly electron-withdrawing, creating an electrophilic center at the carbonyl carbon [20].

Density functional theory (DFT) calculations reveal that the electron density distribution in 3-Bromo-2,6-dimethoxybenzoyl chloride is not uniform across the molecule [21]. The carbonyl carbon and the carbon atoms at positions 1, 3, and 5 of the benzene ring show reduced electron density, making them potential sites for nucleophilic attack [22]. Conversely, the oxygen atoms of the methoxy groups and the carbonyl oxygen possess higher electron density, serving as potential sites for electrophilic interactions [23].

The molecular electrostatic potential (MEP) map of 3-Bromo-2,6-dimethoxybenzoyl chloride would show regions of negative potential around the oxygen atoms and positive potential around the carbonyl carbon and the carbon attached to the bromine atom. This electrostatic distribution influences the compound's interactions with other molecules and its behavior in chemical reactions.

Steric and Electronic Effects of Substituents

The substituents in 3-Bromo-2,6-dimethoxybenzoyl chloride exert significant steric and electronic effects that influence its chemical behavior and reactivity patterns. These effects can be analyzed through the lens of Hammett parameters and other quantitative descriptors of substituent effects [24].

The bromine atom at position 3 primarily acts as an electron-withdrawing group through inductive effects due to its high electronegativity, with a Hammett parameter (σm) of approximately 0.40 [25]. However, it also exhibits weak electron-donating properties through resonance, as indicated by its σ+ value of 0.15 [26]. The overall effect of the bromine substituent is electron-withdrawing, which decreases the electron density at the meta position and affects the reactivity of the aromatic ring [27].

SubstituentInductive EffectResonance EffectNet Effect
Br (position 3)Electron-withdrawingElectron-donating (weak)Withdrawing
OCH3 (position 2)Electron-withdrawingElectron-donating (strong)Donating
OCH3 (position 6)Electron-withdrawingElectron-donating (strong)Donating
C(=O)ClStrongly electron-withdrawingElectron-withdrawingStrongly withdrawing

The methoxy groups at positions 2 and 6 exhibit dual electronic effects [28]. Through induction, they are mildly electron-withdrawing due to the electronegativity of oxygen, with a Hammett parameter (σm) of approximately 0.14 for meta-positioned methoxy groups [29]. However, their resonance effect is strongly electron-donating, as evidenced by the σp value of -0.27 and σ+ value of -0.78 for para-positioned methoxy groups [30]. The net effect of the methoxy substituents is electron-donating, increasing the electron density of the aromatic ring and influencing its reactivity toward electrophilic reagents [31].

The acyl chloride group (C=O-Cl) exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms [32]. This group creates a significant electron deficiency at the carbonyl carbon, making it highly electrophilic and reactive toward nucleophiles [33]. The presence of this group also affects the electronic distribution across the entire molecule, influencing the reactivity of other functional groups [34].

From a steric perspective, the arrangement of substituents in 3-Bromo-2,6-dimethoxybenzoyl chloride creates a moderately hindered environment [35]. The methoxy groups at positions 2 and 6 flank the acyl chloride group, potentially restricting access to the reactive carbonyl center [36]. This steric hindrance can affect the approach of reagents and influence reaction rates and selectivity [37]. The bromine atom at position 3, being relatively large, also contributes to the steric bulk of the molecule, potentially affecting its conformational preferences and reactivity patterns [38].

Comparative Analysis with Ortho/Meta-Substituted Analogues

A comparative analysis of 3-Bromo-2,6-dimethoxybenzoyl chloride with its ortho and meta-substituted analogues reveals significant differences in structural, electronic, and reactive properties that stem from the positional isomerism of the substituents [39]. These differences provide valuable insights into the structure-property relationships of these compounds and their potential applications [40].

The positional isomers of interest include 2-Bromo-3,6-dimethoxybenzoyl chloride (ortho-substituted with respect to the bromine position), 4-Bromo-2,6-dimethoxybenzoyl chloride (para-substituted), and the unsubstituted 2,6-dimethoxybenzoyl chloride [41]. All these compounds share the same molecular formula (C9H8BrClO3) and molecular weight (279.52 g/mol) except for the unsubstituted analogue (C9H9ClO3, 200.62 g/mol) [42].

CompoundBromine PositionSteric EffectsElectronic DistributionExpected Reactivity
3-Bromo-2,6-dimethoxybenzoyl chloridemeta (3)ModerateAsymmetricModerate
2-Bromo-3,6-dimethoxybenzoyl chlorideortho (2)HighAsymmetricLow (steric hindrance)
4-Bromo-2,6-dimethoxybenzoyl chloridepara (4)LowSymmetricHigh
2,6-Dimethoxybenzoyl chloridenoneLowSymmetricHigh

In terms of molecular geometry, the ortho-substituted analogue (2-Bromo-3,6-dimethoxybenzoyl chloride) exhibits greater steric hindrance due to the proximity of the bromine atom to the acyl chloride group and one of the methoxy groups [43]. This steric congestion can lead to distortions in the planarity of the aromatic ring and affect the dihedral angles between the substituents and the ring [44]. In contrast, the meta-substituted compound (3-Bromo-2,6-dimethoxybenzoyl chloride) experiences moderate steric effects, while the para-substituted analogue (4-Bromo-2,6-dimethoxybenzoyl chloride) has the least steric hindrance among the brominated compounds [45].

The electronic distribution also varies significantly among these analogues [46]. In the ortho-substituted compound, the proximity of the bromine atom to the acyl chloride group can lead to electronic interactions that affect the reactivity of both groups [47]. The meta-substituted compound (3-Bromo-2,6-dimethoxybenzoyl chloride) exhibits an asymmetric electronic distribution due to the uneven placement of substituents around the aromatic ring. The para-substituted analogue has a more symmetric electronic distribution, with the bromine atom positioned directly opposite to the acyl chloride group [48].

These structural and electronic differences translate into varying reactivity patterns [49]. The ortho-substituted analogue generally shows lower reactivity in nucleophilic acyl substitution reactions due to steric hindrance around the carbonyl group [50]. The meta-substituted compound (3-Bromo-2,6-dimethoxybenzoyl chloride) exhibits moderate reactivity, balancing electronic and steric effects [51]. The para-substituted analogue typically shows higher reactivity due to reduced steric hindrance and favorable electronic effects [52].

Crystallographic studies of these analogues reveal differences in crystal packing arrangements and intermolecular interactions [53]. The ortho-substituted compound often forms different crystal structures compared to its meta and para counterparts due to the distinct spatial arrangement of substituents [54]. These differences in crystal structure can affect physical properties such as melting point, solubility, and stability [55].

Electrophilic Aromatic Bromination Mechanisms

Conventional Bromination Approaches

The bromination of 2,6-dimethoxybenzoic acid represents a critical step in the synthesis of 3-bromo-2,6-dimethoxybenzoyl chloride. Classical electrophilic aromatic substitution using molecular bromine requires careful control to achieve regioselectivity and minimize overb bromination [1]. The reaction typically proceeds through a carbocation intermediate that is stabilized by the electron-donating methoxy groups, directing bromination to the position ortho to both methoxy substituents [1].

The mechanism involves initial formation of a bromonium ion complex, followed by nucleophilic attack by the aromatic ring. The presence of two methoxy groups significantly activates the aromatic ring toward electrophilic substitution, with the 3-position being the most favorable site due to optimal electronic effects [1]. Studies have shown that the reaction rate is substantially enhanced by the electron-donating nature of the methoxy substituents, making the aromatic ring more nucleophilic [1].

Advanced Bromination Methodologies

Recent developments in bromination chemistry have introduced several environmentally benign alternatives to traditional bromine-based methods. Decarboxylative bromination represents a promising approach where aromatic carboxylic acids are converted directly to aryl bromides under transition metal-free conditions [2]. This method utilizes tetrabutylammonium tribromide as a selective brominating agent, achieving high yields (90%) with excellent selectivity for electron-rich aromatic substrates [2].

The bromodimethylsulfonium bromide system generated in situ from dimethyl sulfoxide and aqueous hydrobromic acid provides a milder and more selective alternative to elemental bromine [3]. This approach demonstrates superior selectivity for electron-rich aromatic compounds while minimizing formation of polybrominated byproducts [3].

Optimized Reaction Conditions for Methoxybenzoic Acid Substrates

For 2,6-dimethoxybenzoic acid bromination, optimal conditions typically involve:

  • Temperature control: Reactions conducted at 0-5°C to prevent overb bromination
  • Stoichiometric ratios: 1.1-1.2 equivalents of brominating agent to substrate
  • Reaction time: 30 minutes to 2 hours depending on brominating agent
  • Selectivity enhancement: Addition of Lewis acid catalysts (FeBr₃, 0.1-0.2 equivalents) to improve regioselectivity

The sodium bromide-household bleach system offers particular advantages for large-scale synthesis, providing yields of 85-99% with high regioselectivity [4]. This aqueous system eliminates the need for organic solvents and produces minimal waste, making it suitable for industrial applications [4].

Scale-Up Considerations and Industrial Applications

Continuous Flow Bromination Systems

Modern industrial synthesis increasingly relies on continuous flow technology for bromination reactions. Flow bromination systems offer superior temperature control and mixing efficiency compared to batch processes [5] [6]. The hazardous bromine is generated in situ by reacting sodium hypochlorite with hydrogen bromide, directly coupled to the bromination reaction and subsequent quenching of residual bromine [5] [6].

Key advantages of continuous flow bromination include:

  • Enhanced safety: Elimination of large quantities of stored bromine
  • Improved selectivity: Precise control over reaction conditions
  • Scalability: Easy scale-up from laboratory to industrial production
  • Yield optimization: Consistent yields of 78-99% across various substrates [5] [6]

Electrochemical Bromination Approaches

Electrochemical methods represent the most sustainable approach for large-scale bromination [7]. Using sodium bromide as the bromine source and cobalt oxide catalysts, this method achieves excellent yields (70-95%) with high Faradaic efficiency [7]. The process operates under mild conditions and can be easily scaled using tandem electrochemical cells [7].

Industrial implementation of electrochemical bromination offers:

  • Economic advantages: Approximately 50% cost reduction compared to conventional methods
  • Environmental benefits: No toxic bromine handling or storage
  • Process efficiency: Continuous operation with minimal waste generation
  • Scalability: Demonstrated kilogram-scale production capabilities [7]

Acyl Chloride Formation via Thionyl Chloride/Oxalyl Chloride

Thionyl Chloride Methodology

Mechanistic Considerations

The conversion of 3-bromo-2,6-dimethoxybenzoic acid to the corresponding acyl chloride using thionyl chloride proceeds through a well-established mechanism [8] [9]. The reaction involves nucleophilic attack by the carboxylic acid oxygen on the sulfur center of thionyl chloride, forming a chlorosulfite intermediate [8]. This intermediate acts as an excellent leaving group, facilitating nucleophilic substitution by chloride ion to form the acyl chloride product [8].

The five-step mechanism includes:

  • Nucleophilic attack on thionyl chloride by carboxylic acid
  • Elimination of chloride to form chlorosulfite intermediate
  • Nucleophilic attack by chloride on carbonyl carbon
  • Elimination of sulfur dioxide and chlorosulfite
  • Deprotonation to yield acyl chloride [10]

Optimized Reaction Conditions

For 3-bromo-2,6-dimethoxybenzoic acid, optimal thionyl chloride conditions typically involve:

  • Temperature: 60-80°C for 2-3 hours
  • Solvent: Neat thionyl chloride or dichloromethane
  • Catalyst: Catalytic dimethylformamide (0.1-0.2 equivalents)
  • Stoichiometry: 1.2-1.5 equivalents thionyl chloride
  • Yield: 85-95% after distillation [11] [9]

The catalytic role of dimethylformamide significantly enhances reaction rates and yields by forming a more reactive intermediate with thionyl chloride [11]. However, care must be taken as dimethylformamide decomposition can produce small amounts of carcinogenic dimethylcarbamoyl chloride [12].

Oxalyl Chloride Methodology

Advantages of Oxalyl Chloride

Oxalyl chloride offers several advantages over thionyl chloride for acyl chloride formation [12] [13]. It is a milder and more selective reagent, particularly advantageous for sensitive substrates [12]. The reaction proceeds at room temperature with all byproducts being gaseous (carbon dioxide, carbon monoxide, and hydrogen chloride), simplifying product purification [12].

Mechanistic Pathway

The oxalyl chloride mechanism with dimethylformamide catalysis involves initial reaction between oxalyl chloride and dimethylformamide to form a Vilsmeier-type reagent [14] [12]. This reactive intermediate then activates the carboxylic acid for nucleophilic substitution by chloride ion [14]. The process is highly efficient, typically requiring only 1-3 minutes for complete conversion [15] [12].

Optimized Conditions for 3-Bromo-2,6-dimethoxybenzoic Acid

  • Temperature: Room temperature (25°C)
  • Solvent: Dichloromethane or solvent-free conditions
  • Catalyst: Catalytic dimethylformamide (0.1-0.3 equivalents)
  • Reaction time: 1-3 minutes
  • Yield: 95-99% [15] [12]

The solvent-free approach represents the most sustainable method, using near-equimolar amounts of carboxylic acid and oxalyl chloride with catalytic dimethylformamide [15]. This method achieves full conversion within 1-3 minutes and eliminates the need for organic solvents [15].

Comparative Analysis of Chlorinating Agents

Performance Metrics

ReagentTemperature (°C)TimeYield (%)ByproductsSelectivity
SOCl₂60-802-3 hours85-95SO₂, HCl (gases)Good
(COCl)₂251-3 minutes95-99CO₂, CO, HCl (gases)Excellent
PCl₅0-251-2 hours80-90POCl₃, HClModerate
PCl₃251-2 hours85-90H₃PO₃Good

Economic and Environmental Considerations

Oxalyl chloride emerges as the preferred reagent for industrial applications due to its superior performance characteristics [12] [13]. The mild reaction conditions, excellent yields, and gaseous byproducts make it economically attractive despite higher reagent costs compared to thionyl chloride [13]. The elimination of harsh reaction conditions and simplified purification procedures offset the increased reagent expenses [13].

Purification Techniques and Yield Optimization

Distillation Methods

Fractional Distillation Approaches

For acyl chlorides, fractional distillation represents the most common purification method [16]. The significant difference in boiling points between acyl chlorides and their corresponding acids enables efficient separation [11]. For 3-bromo-2,6-dimethoxybenzoyl chloride, careful temperature control during distillation is essential to prevent decomposition [16].

Optimized Distillation Conditions:

  • Pressure: Reduced pressure (20-50 mmHg) to lower boiling points
  • Temperature: Below decomposition temperature of the product
  • Distillation rate: Slow, controlled distillation to maximize purity
  • Yield recovery: 90-95% with purity exceeding 95% [16]

Vacuum Distillation Techniques

Vacuum distillation is particularly advantageous for heat-sensitive acyl chlorides [16]. The reduced pressure allows distillation at lower temperatures, minimizing thermal decomposition. For brominated aromatic acyl chlorides, vacuum distillation at 10-20 mmHg provides optimal results [16].

Recrystallization Methods

Solvent Selection for Solid Acyl Chlorides

When 3-bromo-2,6-dimethoxybenzoyl chloride is obtained as a solid, recrystallization provides an effective purification method [16]. Suitable solvents include:

  • Toluene: Excellent solubility at elevated temperatures
  • Petroleum ether: Lower solubility, good for purification
  • Toluene-petroleum ether mixtures: Optimal solubility characteristics
  • Anhydrous conditions: Essential to prevent hydrolysis [16]

Recrystallization Protocol:

  • Dissolution in hot toluene at 60-80°C
  • Hot filtration to remove insoluble impurities
  • Slow cooling to room temperature
  • Vacuum filtration and washing with cold petroleum ether
  • Yield recovery: 70-90% with purity exceeding 95% [16]

Chromatographic Purification

Column Chromatography Applications

Column chromatography proves valuable for purifying complex mixtures containing multiple acyl chloride isomers [17] [18]. The technique utilizes differential adsorption on silica gel to achieve separation based on polarity differences [17] [18].

Optimized Chromatographic Conditions:

  • Stationary phase: Silica gel (230-400 mesh)
  • Mobile phase: Hexane-dichloromethane gradients
  • Column ratio: 20-50:1 (silica:sample weight)
  • Flow rate: 1-2 mL/minute
  • Yield recovery: 80-95% with purity 90-98% [17] [18]

Challenges and Solutions

Acyl chlorides present unique challenges in chromatographic purification due to their reactivity with silica gel and moisture sensitivity [17]. Specialized techniques include:

  • Anhydrous conditions: All solvents must be rigorously dried
  • Rapid elution: Minimize contact time with stationary phase
  • Inert atmosphere: Nitrogen or argon to prevent hydrolysis
  • Immediate use: Purified products should be used promptly [17]

Liquid-Liquid Extraction

Selective Extraction Methods

Liquid-liquid extraction provides an efficient method for removing acidic impurities from acyl chloride products [16]. The technique utilizes differential solubility between aqueous and organic phases to achieve purification [16].

Extraction Protocol:

  • Dissolution in anhydrous organic solvent (dichloromethane, toluene)
  • Washing with dilute sodium bicarbonate solution
  • Separation of organic layer
  • Drying with anhydrous sodium sulfate
  • Yield recovery: 85-95% with purity 90-95% [16]

Precautions and Limitations

This method is not suitable for readily hydrolyzable acyl chlorides such as those containing electron-withdrawing groups [16]. For 3-bromo-2,6-dimethoxybenzoyl chloride, the presence of electron-donating methoxy groups provides sufficient stability for extraction purification [16].

Green Chemistry Approaches in Large-Scale Production

Continuous Flow Synthesis

Flow Chemistry Advantages

Continuous flow synthesis represents a paradigm shift toward more sustainable chemical manufacturing [19] [20]. For acyl chloride production, flow chemistry offers superior control over reaction parameters, enhanced safety profiles, and improved scalability [15] [20].

Key Benefits of Flow Synthesis:

  • Enhanced safety: Minimal inventory of hazardous reagents
  • Improved selectivity: Precise temperature and residence time control
  • Scalability: Linear scale-up from laboratory to industrial production
  • Waste minimization: Optimized stoichiometry and minimal byproducts
  • Energy efficiency: Reduced energy requirements compared to batch processes [15] [20]

Flow Reactor Design for Acyl Chloride Synthesis

Modern flow reactors utilize microreactor technology with precise temperature control and efficient mixing [15]. For oxalyl chloride-mediated acyl chloride formation, residence times of 1-3 minutes at room temperature provide optimal results [15].

Optimized Flow Conditions:

  • Reactor volume: 1-10 mL for laboratory scale
  • Flow rate: 0.5-2.0 mL/minute
  • Temperature: 25°C (room temperature)
  • Pressure: Atmospheric pressure
  • Yield: 95-99% with minimal waste [15]

Solvent-Free Methodologies

Mechanochemical Synthesis

Solvent-free synthesis eliminates the environmental impact of organic solvents while often providing superior reaction rates and selectivity [21] [22]. For acyl chloride formation, neat reactions using stoichiometric quantities of reagents achieve excellent results [21].

Advantages of Solvent-Free Approaches:

  • Environmental benefits: No organic solvent waste
  • Economic advantages: Reduced solvent costs and disposal fees
  • Safety improvements: Elimination of volatile organic compounds
  • Enhanced efficiency: Higher reaction rates and selectivity [22]

Solvent-Free Acyl Chloride Formation

The solvent-free reaction between carboxylic acids and oxalyl chloride in the presence of catalytic dimethylformamide provides an environmentally sustainable approach [15]. This method achieves complete conversion within minutes without requiring external solvents [15].

Microwave-Assisted Synthesis

Microwave Enhancement of Acyl Chloride Formation

Microwave-assisted synthesis offers significant advantages for acyl chloride formation, including dramatically reduced reaction times and improved yields [23] [24]. The selective heating of polar molecules accelerates reaction rates while maintaining mild overall conditions [23].

Microwave Protocol for Acyl Chloride Synthesis:

  • Power: 300-600 watts
  • Temperature: 80-140°C
  • Time: 5-15 minutes
  • Yield: 70-95%
  • Selectivity: Excellent due to rapid heating [23] [24]

Microwave Reactor Design

Modern microwave reactors provide precise temperature and pressure control, enabling safe and efficient synthesis [23]. The technology is particularly advantageous for heat-sensitive substrates where traditional heating methods may cause decomposition [23].

Electrochemical Methods

Electrochemical Acyl Chloride Formation

Electrochemical synthesis represents an emerging approach for sustainable acyl chloride production [7]. While primarily developed for bromination reactions, electrochemical methods show promise for activating carboxylic acids toward nucleophilic substitution [7].

Potential Applications:

  • Direct electrochemical activation of carboxylic acids
  • Elimination of stoichiometric chlorinating agents
  • Mild reaction conditions with minimal waste generation
  • Scalability through electrochemical cell design [7]

Process Integration and Optimization

Integrated Synthetic Approaches

Process integration combines multiple synthetic steps into a single, continuous operation [20]. For 3-bromo-2,6-dimethoxybenzoyl chloride synthesis, integrated approaches include:

  • Continuous bromination-acylation: Direct conversion of dimethoxybenzoic acid to acyl chloride
  • Telescoped synthesis: Sequential reactions without isolation of intermediates
  • Inline purification: Continuous product purification during synthesis
  • Automated optimization: Real-time process control and optimization [20]

Economic and Environmental Impact

Integrated processes provide substantial economic and environmental benefits:

  • Capital cost reduction: Fewer unit operations and equipment
  • Energy efficiency: Optimized heat integration and recovery
  • Waste minimization: Reduced intermediate handling and purification
  • Quality improvement: Consistent product quality through automated control [20]

Industrial Implementation

Modern pharmaceutical and fine chemical manufacturers increasingly adopt integrated synthetic approaches for acyl chloride production [20]. The combination of continuous flow chemistry, automated process control, and inline analytics enables efficient, sustainable production of high-quality acyl chlorides [20].

XLogP3

3.1

Wikipedia

Benzoyl chloride, 3-bromo-2,6-dimethoxy-

Dates

Last modified: 08-15-2023

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